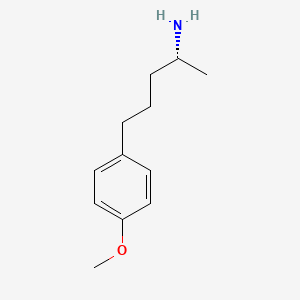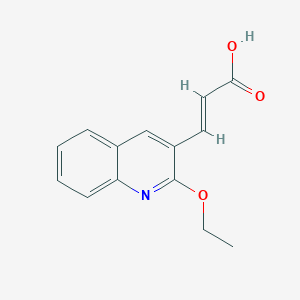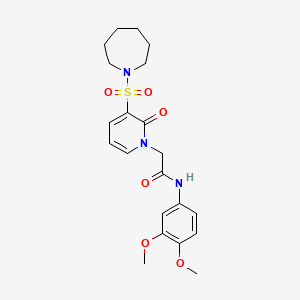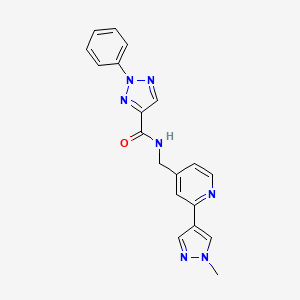
(2R)-5-(4-Methoxyphenyl)pentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5-(4-Methoxyphenyl)pentan-2-amine, also known as MPMP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied extensively for its potential therapeutic benefits in treating various mental health conditions. The purpose of
Mecanismo De Acción
The exact mechanism of action of (2R)-5-(4-Methoxyphenyl)pentan-2-amine is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It may also affect the levels of certain hormones such as cortisol, which is involved in the body's stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in regulating mood and emotional states. It may also affect the levels of certain hormones such as cortisol, which is involved in the body's stress response. This compound has also been shown to have anti-inflammatory properties and may have a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-5-(4-Methoxyphenyl)pentan-2-amine in lab experiments is its potential therapeutic benefits in treating various mental health conditions. It has also been shown to have a low potential for abuse and addiction compared to other psychoactive substances. However, one of the limitations of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for the study of (2R)-5-(4-Methoxyphenyl)pentan-2-amine. One area of research is to further investigate its potential therapeutic benefits in treating various mental health conditions such as depression, anxiety, and post-traumatic stress disorder. Another area of research is to better understand its mechanism of action and how it affects the levels of various neurotransmitters and hormones in the brain. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of (2R)-5-(4-Methoxyphenyl)pentan-2-amine involves the reaction of 4-methoxyphenylacetone with methylamine and aluminum isopropoxide. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The purity of the final product can be verified through various analytical techniques such as gas chromatography and mass spectrometry.
Aplicaciones Científicas De Investigación
(2R)-5-(4-Methoxyphenyl)pentan-2-amine has been studied extensively for its potential therapeutic benefits in treating various mental health conditions such as depression, anxiety, and post-traumatic stress disorder. It has been shown to have a positive effect on mood and emotional regulation, as well as reducing symptoms of anxiety and stress. This compound has also been studied for its potential use in treating addiction and substance abuse disorders.
Propiedades
IUPAC Name |
(2R)-5-(4-methoxyphenyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQTXBAZKKUTD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2429485.png)
![4-(4-Fluorobenzyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2429486.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2429488.png)
![N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2429489.png)


![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)





![N-[(4-bromophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2429507.png)